molecular formula C5H3F7 B097831 1,1,2,2,3,3,4-Heptafluorocyclopentane CAS No. 15290-77-4

1,1,2,2,3,3,4-Heptafluorocyclopentane

Cat. No.: B097831
CAS No.: 15290-77-4
M. Wt: 196.07 g/mol
InChI Key: IDBYQQQHBYGLEQ-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4-Heptafluorocyclopentane is a fluorinated cyclopentane derivative with the molecular formula C5H3F7. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is a colorless liquid at room temperature and is known for its stability and low reactivity under standard conditions .

Safety and Hazards

1,1,2,2,3,3,4-Heptafluorocyclopentane is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also irritating to the skin and eyes, and long-term exposure may have adverse effects on the human body .

Future Directions

The global market size of 1,1,2,2,3,3,4-Heptafluorocyclopentane was expected to reach a certain value by the end of 2024 . As a new generation of green solvent, it has potential applications in various fields , indicating promising future directions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3,4-Heptafluorocyclopentane can be synthesized from 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene through a fluorination reaction. This process typically involves the use of a fluorinating agent such as hydrogen fluoride or a metal fluoride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions are common to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4-Heptafluorocyclopentane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles that replace one or more fluorine atoms with other functional groups .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from the reactions of this compound depend on the nature of the nucleophile used. For example, reaction with an amine can produce an amino-substituted cyclopentane derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorination pattern, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

1,1,2,2,3,3,4-heptafluorocyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBYQQQHBYGLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880218
Record name 1H,1H,2H-Perfluorocyclopentane
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Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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CAS No.

15290-77-4
Record name 1,1,2,2,3,3,4-Heptafluorocyclopentane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1,2,2,3,3,4-heptafluoro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,1H,2H-Perfluorocyclopentane
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Record name 1,1,2,2,3,3,4-heptafluorocyclopentane
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Synthesis routes and methods I

Procedure details

Octafluorocyclopentane (at a purity of 99.9%, 42.4 g, 200 mmol) and 5% palladium carbon (2.12 g) were charged in a 70 ml-autoclave fitted with an agitator, for hydrogenation a hydrogen pressure of 6 kg/cm2 at 50° C. Fifteen hours later when hydrogen consumption was completely ceased, heating was terminated to stop the reaction. After sufficient neutralization with saturated sodium bicarbonate solution, the organic layer was separated, followed by addition of 200 ml of an aqueous sodium carbonate solution at a concentration of 1 mol. The resulting mixture was agitated at 30° C. for 10 hours. The reaction solution was separated into two layers; the resulting organic layer was again charged, together with 5% palladium carbon (1.78 g) and 1 g of tridecane, in a 70 ml-autoclave, for hydrogenation at 50° C. under a hydrogen pressure of 6 kg/cm2. When hydrogen absorption was ceased 15 hours later, the reaction was terminated in the same manner as described above; then, the resulting solution was neutralized with saturated sodium bicarbonate solution, followed by distillation, to recover 1,1,2,2,3,3,3,4-heptafluorocyclopentane (at a purity of 99.0%; 34.0 g).
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Synthesis routes and methods II

Procedure details

One percent by weight of n-tridecane (dielectric constant 2.0), a low-polarity compound, was dissolved in crude 1,3,3,4,4,5,5-heptafluorocyclopentene having a purity of 99.9 GC %. An autoclave having a capacity of 100 ml was charged with a catalyst of activated carbon having supported thereon 5% by weight of powdered palladium. After the deaeration under reduced pressure, n-tridecane-containing 1,3,3,4,4,5,5-heptafluorocyclopentene prepared previously was poured. While the mixture was stirred at 40° C., the reaction was conducted by repeating block charge of hydrogen at a gauge pressure in the range of 0 to 6 kgf/cm2. After the completion of the reaction, the product was analyzed through gas chromatography. Consequently, a fluorinated saturated hydrocarbon containing 94 mol % of 1,1,2,2,3,3,4-heptafluorocyclopentane (HFCPA) and 6 mol % of 1,1,2,2,3,3-hexafluorocyclopentane was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 2
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 3
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 4
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 5
1,1,2,2,3,3,4-Heptafluorocyclopentane
Reactant of Route 6
1,1,2,2,3,3,4-Heptafluorocyclopentane

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